molecular formula C20H33F7O2 B13415760 Hexadecyl heptafluorobutanoate CAS No. 6385-15-5

Hexadecyl heptafluorobutanoate

Cat. No.: B13415760
CAS No.: 6385-15-5
M. Wt: 438.5 g/mol
InChI Key: HXCITEKMLXXCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is an ester derived from heptafluorobutyric acid and hexadecanol. It is known for its unique properties due to the presence of fluorine atoms, which impart high stability and resistance to degradation.

Preparation Methods

Hexadecyl heptafluorobutanoate can be synthesized through esterification reactions involving heptafluorobutyric acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Heptafluorobutyric acid+HexadecanolHexadecyl heptafluorobutanoate+Water\text{Heptafluorobutyric acid} + \text{Hexadecanol} \rightarrow \text{this compound} + \text{Water} Heptafluorobutyric acid+Hexadecanol→Hexadecyl heptafluorobutanoate+Water

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate.

Chemical Reactions Analysis

Hexadecyl heptafluorobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexadecyl heptafluorobutanoate has several applications in scientific research:

    Analytical Chemistry: It is used as a derivatizing agent in gas chromatography to improve the detection and quantification of various compounds.

    Material Science: The compound’s stability and resistance to degradation make it useful in the development of advanced materials, such as coatings and polymers.

    Biological Studies: Its unique properties are leveraged in studies involving fluorinated compounds, which are often used as probes or tracers in biological systems.

    Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of hexadecyl heptafluorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing heptafluorobutyric acid and hexadecanol, which can then participate in further biochemical reactions . The fluorine atoms in the compound contribute to its high stability and resistance to metabolic degradation, making it a valuable tool in various applications.

Comparison with Similar Compounds

Hexadecyl heptafluorobutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of heptafluorobutyric acid and hexadecanol, which imparts distinct properties useful in various scientific and industrial applications.

Properties

CAS No.

6385-15-5

Molecular Formula

C20H33F7O2

Molecular Weight

438.5 g/mol

IUPAC Name

hexadecyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C20H33F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17(28)18(21,22)19(23,24)20(25,26)27/h2-16H2,1H3

InChI Key

HXCITEKMLXXCSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.